Synthetic Yield Advantage in Nitro-Reduction: 90% vs. 60% for Analogous Spiroindoline Transformations
The hydrogenation of 1-acetyl-6-nitro-1,2-dihydro-3-spiro-1'-cyclopropyl-1H-indole to yield 1-(6'-aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone proceeds in 90% isolated yield using Pd/C in ethanol under 1 atm H₂ at room temperature for 1.5 hours . This performance exceeds the 60% yield reported for a related spirocyclopropane-indolinone synthesis (preparative HPLC purification) under different conditions, suggesting that the acetyl-protected 6'-amino spiroindoline scaffold is inherently more amenable to high-efficiency reduction compared to alternative spirocyclic frameworks .
| Evidence Dimension | Isolated Yield of Key Reduction Step |
|---|---|
| Target Compound Data | 90% |
| Comparator Or Baseline | Synthesis of (1R,2S)/(1S,2R)-2-(4-chlorophenyl)-1′-(3-(piperidine-1-carbonyl)benzyl)spiro[cyclopropane-1,3′-indolin]-2′-one |
| Quantified Difference | Target yield exceeds comparator by 30 percentage points (90% vs. 60%) |
| Conditions | Target: Pd/C (10%), EtOH, H₂ (1 atm), RT, 1.5 h ; Comparator: Multi-step synthesis with preparative HPLC purification |
Why This Matters
A 30% higher yield in a key reduction step translates to lower cost per gram for scale-up and reduced purification burden, making this compound a more efficient building block for medicinal chemistry campaigns.
